molecular formula C13H17NO2 B8295766 Ethyl 2-benzylideneaminobutyrate

Ethyl 2-benzylideneaminobutyrate

Cat. No. B8295766
M. Wt: 219.28 g/mol
InChI Key: HXZIPGKFXJYDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzylideneaminobutyrate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-benzylideneaminobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-benzylideneaminobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-benzylideneaminobutyrate

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-(benzylideneamino)butanoate

InChI

InChI=1S/C13H17NO2/c1-3-12(13(15)16-4-2)14-10-11-8-6-5-7-9-11/h5-10,12H,3-4H2,1-2H3

InChI Key

HXZIPGKFXJYDLY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N=CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the product from step (a) (149.6 g), magnesium sulphate (74.3 g), and triethylamine (246 ml) in dichloromethane (1500 ml) was stirred at room temperature under nitrogen and benzaldehyde (94.9 g, Aldrich) was added dropwise. The mixture was stirred at room temperature for 3 hours then filtered. The filtrate was concentrated, triturated in diethyl ether, filtered and concentrated to yield the desired product as a yellow oil (174 g). 1H NMR consistent with the proposed structure.
Quantity
149.6 g
Type
reactant
Reaction Step One
Quantity
74.3 g
Type
reactant
Reaction Step One
Quantity
246 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
94.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triethylamine (2 moles) was added to a solution of the product from step (a) (1 mole) in toluene. When addition was complete, benzaldehyde (1 mole) was added. The mixture was azeotroped until no further water was collected, then cooled to room temperature and filtered. The filtrate was evaporated in vacuo ti give the desired product as an oil.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

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